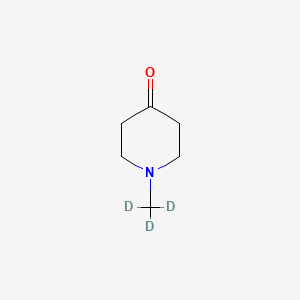
1-(Methyl-D3)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trideuteriomethyl)piperidin-4-one is a deuterated derivative of piperidin-4-one, where three hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trideuteriomethyl)piperidin-4-one typically involves the deuteration of piperidin-4-one derivatives. One common method is the Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The deuteration can be achieved by using deuterated reagents or solvents during the reaction process.
Industrial Production Methods
Industrial production of 1-(Trideuteriomethyl)piperidin-4-one may involve large-scale deuteration processes, where deuterated solvents and reagents are used to ensure high yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(Trideuteriomethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
1-(Trideuteriomethyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialized chemicals.
Mechanism of Action
The mechanism of action of 1-(Trideuteriomethyl)piperidin-4-one involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s reactivity and stability, making it useful for studying isotope effects in chemical and biological systems. The compound may interact with enzymes, receptors, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-one: The non-deuterated parent compound.
2-Piperidinone: A similar compound with a different substitution pattern.
4-Piperidone: Another derivative with a similar structure.
Uniqueness
1-(Trideuteriomethyl)piperidin-4-one is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can alter the compound’s physical and chemical properties, making it valuable for studying isotope effects and tracing experiments.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
116.18 g/mol |
IUPAC Name |
1-(trideuteriomethyl)piperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i1D3 |
InChI Key |
HUUPVABNAQUEJW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(=O)CC1 |
Canonical SMILES |
CN1CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















